N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(triazol-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-18-9-5-12-11(17)15-6-2-10(3-7-15)16-8-4-13-14-16/h4,8,10H,2-3,5-7,9H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMPYMGHNNKCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
The pyridin-3-ylmethyl substituent in ’s compound adds aromaticity and basicity, which may influence binding to targets like kinases or GPCRs .
Triazole Variations: The 1,2,3-triazole in the target compound and ’s analog is synthesized via CuAAC, ensuring regioselective 1,4-disubstitution .
Scaffold Differences: The target compound and ’s analog retain the piperidine scaffold, which is conformationally flexible and commonly used in CNS-targeting drugs.
Table 2: Physicochemical and Pharmacological Implications
Biological Activity
N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 253.30 g/mol
- CAS Number : 2319801-00-6
The structure consists of a piperidine ring, a triazole moiety, and a methoxyethyl group, which contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antifungal agent. In particular, derivatives of piperidine containing triazole groups have shown effectiveness against resistant strains of Candida auris. For instance, a study demonstrated that certain triazole derivatives induced apoptosis and cell cycle arrest in C. auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .
| Compound | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| pta1 | 0.24 | 0.97 |
| pta2 | 0.48 | 1.95 |
| pta3 | 0.97 | 3.90 |
This indicates that this compound and its derivatives could serve as promising candidates for treating infections caused by drug-resistant fungi.
Anticancer Activity
The triazole moiety is known for its interaction with various biological targets, potentially inhibiting cancer cell proliferation. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms including disruption of mitochondrial function and activation of caspases .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The triazole ring interacts with enzymes critical for fungal cell wall synthesis.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating specific caspases.
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to S-phase arrest in susceptible cell lines .
Study on Antifungal Activity
A significant study conducted on six novel piperidine-based triazole derivatives found that compounds similar to this compound exhibited strong antifungal properties against clinical isolates of C. auris. The study confirmed the fungicidal behavior through cell viability assays and membrane integrity tests .
Study on Anticancer Properties
Another research effort focused on the anticancer potential of piperidine derivatives indicated that these compounds could significantly inhibit the growth of various cancer cell lines. The mechanisms involved included apoptosis induction and modulation of cell signaling pathways associated with survival and proliferation .
Q & A
Basic: What are the optimal synthetic routes for N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions , with the triazole moiety introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:
- Step 1: Preparation of the piperidine-4-azide intermediate through nucleophilic substitution (e.g., using NaN₃ in DMF at 80°C).
- Step 2: Click chemistry to form the triazole ring by reacting the azide with a terminal alkyne (e.g., propargyl methoxyethyl carboxamide) under Cu(I) catalysis (CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O at 25°C) .
- Optimization: Yield improvements (≥85%) require precise control of solvent polarity (e.g., DMF for azide formation), catalyst loading (5–10 mol% Cu(I)), and reflux duration (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Critical for confirming the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups), triazole protons (δ 7.8–8.2 ppm), and methoxyethyl carboxamide (δ 3.3–3.5 ppm for OCH₃) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₂N₅O₂: 316.1778) with <2 ppm error .
- HPLC-PDA: Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient, UV detection at 254 nm). Purity thresholds ≥98% are recommended for biological assays .
Advanced: How does the 1,2,3-triazole moiety influence the compound’s bioactivity and binding affinity to biological targets?
Methodological Answer:
The triazole group enhances hydrogen-bonding interactions with targets (e.g., enzymes or receptors) due to its polarized N–H and lone-pair electrons. For example:
- Target Engagement: In LSD1 inhibitors, triazoles mimic lysine residues, forming π-π stacking with flavin adenine dinucleotide (FAD) cofactors .
- SAR Studies: Replacement of triazole with other heterocycles (e.g., imidazole) reduces binding affinity by 10-fold in kinase inhibition assays, highlighting its critical role .
- Click Chemistry Compatibility: Enables modular functionalization for probing structure-activity relationships (SAR) .
Advanced: What strategies resolve discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
Discrepancies often arise from assay variability or impurity artifacts . Mitigation strategies include:
- Reproducibility Controls: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .
- Orthogonal Purity Validation: Combine HPLC with LC-MS to detect trace impurities (<0.5%) that may interfere with activity .
- Dose-Response Curves: Use ≥10 concentration points to calculate accurate IC₅₀ values, minimizing outliers .
Advanced: What computational methods predict the pharmacokinetic properties and target interactions of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding poses to targets (e.g., JNK3 kinase) using crystal structures (PDB: 4WHZ). Focus on triazole interactions with catalytic lysine residues .
- QSAR Modeling: Utilize descriptors like logP (2.1) and polar surface area (85 Ų) to predict blood-brain barrier permeability .
- ADMET Prediction (SwissADME): Forecast CYP450 metabolism (CYP3A4 substrate) and hepatotoxicity risks .
Advanced: How can SAR studies optimize the pharmacological profile of this compound?
Methodological Answer:
- Substituent Variation: Modify the methoxyethyl chain (e.g., ethoxyethyl or hydroxyethyl) to alter solubility (logP range: 1.8–2.5) .
- Triazole Isosteres: Test 1,2,4-triazole or tetrazole analogs to evaluate metabolic stability (e.g., microsomal t₁/₂ >60 minutes) .
- In Vivo Profiling: Assess bioavailability in rodent models (IV/PO dosing) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
